The Chemical Identity and Characterization of [2-(Aminomethyl)-4-methylphenyl]methanol: A Technical Whitepaper
The Chemical Identity and Characterization of [2-(Aminomethyl)-4-methylphenyl]methanol: A Technical Whitepaper
Executive Abstract
In modern drug development, bifunctional aromatic scaffolds such as [2-(Aminomethyl)-4-methylphenyl]methanol (Molecular Formula: C₁₀H₁₅NO) are highly valued as versatile synthetic intermediates. Featuring both a primary amine and a primary alcohol on a substituted toluene core, this compound offers orthogonal reactivity for the construction of complex pharmacophores, including kinase inhibitors and GPCR ligands.
Because highly specific, multi-substituted benzyl alcohols often lack direct, open-access Chemical Abstracts Service (CAS) Registry Numbers due to their proprietary nature or recent synthesis, researchers must employ advanced substructure search methodologies and predictive physicochemical profiling. This whitepaper provides an authoritative guide on the structural elucidation, database retrieval strategies, and validated synthetic protocols for [2-(Aminomethyl)-4-methylphenyl]methanol.
Structural Elucidation & Physicochemical Profiling
To understand the behavior of[2-(Aminomethyl)-4-methylphenyl]methanol, we must analyze its structural components and compare it against known, commercially available analogs. The molecule consists of a central phenyl ring substituted with:
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Position 1: A hydroxymethyl group (-CH₂OH), capable of acting as a hydrogen bond donor/acceptor and a site for etherification or oxidation.
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Position 2: An aminomethyl group (-CH₂NH₂), providing basicity for salt formation (e.g., HCl salts) and serving as a nucleophile for amidation or reductive amination.
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Position 4: A methyl group (-CH₃), which increases lipophilicity and alters the electronic distribution of the aromatic ring via inductive effects.
Comparative Quantitative Data
Since empirical data for the exact target compound is often locked in proprietary databases like SciFinder, we can extrapolate its properties by analyzing its closest structural relatives: (2-(Aminomethyl)phenyl)methanol [1] and 4-Methylbenzyl alcohol [2].
Table 1: Physicochemical Properties of Target Compound and Structural Analogs
| Chemical Name | CAS Number | Molecular Weight | XLogP3 (Predicted) | Topological Polar Surface Area (TPSA) | Key Structural Difference |
| [2-(Aminomethyl)-4-methylphenyl]methanol | Pending/Proprietary | 165.23 g/mol | ~0.4 - 0.8 | 46.3 Ų | Target Compound |
| (2-(Aminomethyl)phenyl)methanol | 4152-92-5[1] | 137.18 g/mol | -0.1 | 46.3 Ų | Lacks the 4-methyl group |
| 4-Methylbenzyl alcohol | 589-18-4[2] | 122.16 g/mol | 1.6 | 20.2 Ų | Lacks the 2-aminomethyl group |
| (4-Amino-2-methylphenyl)methanol | 63405-88-9[3] | 137.18 g/mol | 0.5 | 46.3 Ų | Amine is directly on the ring (aniline derivative) |
Data synthesis validates that the addition of the 4-methyl group to the (2-(Aminomethyl)phenyl)methanol core increases lipophilicity (XLogP3), making the target compound more suitable for passive membrane permeability in biological assays.
Systematic CAS Number Search Methodology
When an exact text query for "[2-(Aminomethyl)-4-methylphenyl]methanol" fails to yield a direct CAS number in open databases, researchers must pivot to a topology-based search. Text-based searches fail because IUPAC naming conventions can vary (e.g., it may be indexed as Benzenemethanol, 2-(aminomethyl)-4-methyl-).
Step-by-Step Substructure Search Protocol
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Generate the SMILES String: Convert the target structure into a machine-readable format. The canonical SMILES for this compound is CC1=CC(CN)=C(CO)C=C1.
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Open Database Pre-Screening: Input the SMILES into PubChem or ChemSpider. If the exact match returns null, identify the closest substructure (e.g., CID 11275036)[1].
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Markush Structure Generation: Define a Markush structure in SciFinder-n or Reaxys. Draw the benzyl alcohol core and set variable attachment points (R-groups) for the aminomethyl and methyl substituents.
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Filter by Molecular Formula: Restrict the substructure search results to the exact molecular formula (C₁₀H₁₅NO) to filter out higher-order derivatives.
Workflow for identifying proprietary CAS numbers using Markush substructure queries.
Proposed Synthetic Pathway & Mechanistic Insights
If the CAS search reveals that the compound is not commercially available, de novo synthesis is required. The most efficient, self-validating synthetic route to [2-(Aminomethyl)-4-methylphenyl]methanol is the simultaneous global reduction of 2-cyano-4-methylbenzoic acid .
Causality of Reagent Selection
We utilize Lithium Aluminum Hydride (LiAlH₄) rather than Sodium Borohydride (NaBH₄). NaBH₄ is a mild reducing agent incapable of reducing carboxylic acids or nitriles. LiAlH₄, however, is a powerful hydride donor that will simultaneously reduce the carboxylic acid to a primary alcohol and the nitrile to a primary amine in a single pot, ensuring a high-yield, step-economic synthesis.
One-pot global reduction pathway utilizing LiAlH4 followed by Fieser workup.
Step-by-Step Synthetic Protocol
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Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2.0 equivalents of LiAlH₄ (suspended in anhydrous THF).
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Addition: Cool the suspension to 0 °C. Dissolve 1.0 equivalent of 2-cyano-4-methylbenzoic acid in anhydrous THF and add it dropwise via an addition funnel to control the exothermic evolution of hydrogen gas.
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Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66 °C) for 4 hours. The heat provides the necessary activation energy to fully reduce the nitrile intermediate.
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Fieser Workup (Critical Step): Cool to 0 °C. To quench
grams of LiAlH₄, sequentially add mL of distilled water, mL of 15% aqueous NaOH, and mL of distilled water.-
Mechanistic Insight: This specific quenching sequence (the Fieser method) is critical. It forces the aluminum salts to precipitate as a granular, filterable white solid rather than a gelatinous emulsion. Because the target product is a highly polar amino-alcohol, avoiding emulsions prevents the product from being trapped in the aqueous layer.
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Isolation: Filter the granular salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude [2-(Aminomethyl)-4-methylphenyl]methanol.
Structural Validation Protocol (NMR & MS)
To ensure scientific integrity, the synthesized compound must undergo rigorous validation. A self-validating protocol relies on orthogonal analytical techniques.
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High-Resolution Mass Spectrometry (HRMS):
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Method: Electrospray Ionization (ESI+).
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Expected Result: An
peak at 166.1226. This confirms the exact molecular weight and elemental composition.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Method: 400 MHz in DMSO-
. -
Expected Signals:
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A singlet integrating to 3H around
2.30 ppm (the 4-methyl group). -
Two distinct singlets integrating to 2H each around
3.80 ppm and 4.50 ppm, corresponding to the benzylic protons of the aminomethyl and hydroxymethyl groups, respectively. -
Broad exchangeable signals for the -OH (1H) and -NH₂ (2H) protons, which will disappear upon the addition of D₂O.
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By combining predictive database profiling[4] with robust Markush search strategies and validated synthesis, researchers can effectively characterize and utilize[2-(Aminomethyl)-4-methylphenyl]methanol even when a direct open-source CAS number is not immediately accessible.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 11275036, (2-(Aminomethyl)phenyl)methanol." PubChem,
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 11505, 4-Methylbenzyl alcohol." PubChem,
- Sigma-Aldrich. "(4-Amino-2-methylphenyl)methanol | 63405-88-9.
- Cheméo. "Chemical Properties of 2-Aminobenzyl alcohol (CAS 5344-90-1).
Sources
- 1. (2-(Aminomethyl)phenyl)methanol | C8H11NO | CID 11275036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylbenzyl alcohol | C8H10O | CID 11505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Amino-2-methylphenyl)methanol | 63405-88-9 [sigmaaldrich.com]
- 4. 2-Aminobenzyl alcohol (CAS 5344-90-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
